1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine: A Technical Guide to Physicochemical Properties and Synthetic Utility in Drug Discovery
1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine: A Technical Guide to Physicochemical Properties and Synthetic Utility in Drug Discovery
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-05-2) is a highly specialized, 1,3,4-trisubstituted pyrazole building block designed specifically for the bottom-up synthesis of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines.
These fused systems are critical in oncology and neurology, frequently serving as ATP-competitive inhibitors that target the hinge region of kinases . This whitepaper provides an in-depth analysis of the compound's structural dynamics, physicochemical profile, and the causal mechanisms behind its handling and synthetic workflows.
Physicochemical Profiling & Structural Dynamics
The utility of 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine is dictated by the precise electronic and steric contributions of its three substituents. Understanding these properties is essential for predicting its behavior in both synthetic environments and biological assays.
Quantitative Chemical Profile
| Property | Value | Computational/Experimental Basis |
| CAS Number | 1429418-05-2 | Chemical Registry Identifier |
| Molecular Formula | C₉H₁₆N₄O₂ | Stoichiometric Composition |
| Molecular Weight | 212.25 g/mol | Standard Atomic Weights |
| Topological Polar Surface Area (TPSA) | ~75.6 Ų | Extrapolated from baseline pyrazole (63.6 Ų) + secondary amine |
| Hydrogen Bond Donors | 1 | N-H of the 3-isobutylamino group |
| Hydrogen Bond Acceptors | 4 | Nitro oxygens (2), Pyrazole nitrogens (2) |
| Rotatable Bonds | 4 | Ethyl, Isobutyl chain, and Amine linkages |
Substituent Mechanistic Analysis
The strategic placement of functional groups on the pyrazole core is not arbitrary; it is designed to solve specific synthetic and biological challenges:
-
1-Ethyl Group : Acts as a lipophilic anchor. By capping the N1 position, it prevents tautomerization of the pyrazole ring, locking the molecule into a single regiochemical conformation. This ensures that subsequent cyclization reactions proceed with absolute regioselectivity.
-
3-Isobutylamino Group : Provides a sterically demanding, hydrophobic moiety. In drug design, this group is perfectly sized to occupy the hydrophobic selectivity pockets (e.g., the "DFG-out" pocket) of specific kinases. Synthetically, the secondary amine is nucleophilic enough to participate in cyclization but hindered enough to resist unwanted side reactions.
-
4-Nitro Group : The cornerstone of the molecule's synthetic utility. Direct electrophilic amination of a pyrazole ring at the 4-position is notoriously difficult due to competing oxidation. The strongly electron-withdrawing nitro group deactivates the ring to unwanted electrophilic attack during early-stage functionalization. It serves as a highly stable "latent amine," ready to be unmasked when the synthesis demands it .
Figure 1: Logical mapping of substituent effects on the physicochemical profile of the molecule.
Synthetic Workflows & Experimental Protocols
To integrate this building block into a drug discovery pipeline, the 4-nitro group must first be reduced, followed by the annulation of the resulting vicinal diamine. The protocols below are designed as self-validating systems , ensuring that researchers can verify success at each critical juncture.
Protocol 1: Chemoselective Catalytic Hydrogenation
Objective : Unmask the latent amine to yield 1-ethyl-N3-isobutyl-1H-pyrazole-3,4-diamine. Causality & Rationale : Palladium on carbon (Pd/C) with hydrogen gas is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic reduction conditions can protonate the resulting diamine, trapping it as a highly water-soluble salt that is difficult to extract and prone to premature oxidation during basic workup. Neutral catalytic hydrogenation avoids this entirely.
Step-by-Step Methodology :
-
Preparation : In a rigorously dried, round-bottom flask, dissolve 1-ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
-
Atmospheric Control : Purge the reaction vessel with Argon for 15 minutes. Causality: Methanol vapors in the presence of oxygen and dry Pd/C can spontaneously ignite. Complete degassing is a mandatory safety requirement.
-
Catalyst Addition : Carefully add 10% Pd/C (0.1 eq by weight) under a continuous stream of Argon.
-
Hydrogenation : Evacuate the flask and backfill with H₂ gas via a balloon (approx. 1 atm). Stir vigorously at 20–25°C.
-
Self-Validation Checkpoint : Monitor via LC-MS. The reaction is complete when the vibrant yellow color of the nitro precursor transitions to a colorless/pale solution. LC-MS must confirm the disappearance of the m/z 213 [M+H]⁺ peak and the emergence of the m/z 183 [M+H]⁺ peak.
-
Isolation : Filter the suspension through a tightly packed pad of Celite. Critical: Keep the Celite pad wet with methanol to prevent catalyst fires. Concentrate the filtrate under reduced pressure. The resulting diamine must be used immediately or stored under Argon at -20°C to prevent oxidative degradation into tarry byproducts.
Protocol 2: Annulation to a Pyrazolo[3,4-d]imidazol-5-one Scaffold
Objective : Construct a bicyclic heteroaromatic core utilizing the newly formed 3,4-diamine. Causality & Rationale : Vicinal diamines are highly reactive but prone to oxidative cleavage. 1,1'-Carbonyldiimidazole (CDI) is utilized as a mild, safe phosgene equivalent. It reacts sequentially with the primary 4-amine and the sterically hindered secondary 3-isobutylamine to form a stable cyclic urea. This prevents the hydrolysis that often plagues isocyanate intermediates formed by weaker reagents.
Step-by-Step Methodology :
-
Reaction Setup : Dissolve the freshly prepared 1-ethyl-N3-isobutyl-1H-pyrazole-3,4-diamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition : Add CDI (1.5 eq) portion-wise at 0°C to control the exothermic release of imidazole.
-
Cyclization : Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint : TLC (DCM/MeOH 9:1) will show a shift to a significantly more polar spot. FTIR spectroscopy of an isolated aliquot must reveal a strong, sharp carbonyl stretching frequency at ~1700 cm⁻¹, confirming the formation of the cyclic urea.
-
Purification : Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to yield the highly stable 1-ethyl-4-isobutyl-1,4,5,6-tetrahydropyrazolo[3,4-d]imidazol-5-one scaffold.
Figure 2: Synthetic workflow from the nitropyrazole building block to a bioactive bicyclic scaffold.
Conclusion
1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine represents a masterclass in rational building block design. By balancing the lipophilicity of the ethyl group, the steric bulk of the isobutyl chain, and the electronic deactivation provided by the nitro group, chemists are provided with a highly stable, regiochemically locked precursor. When handled with rigorous inert-atmosphere techniques during its reduction phase, it serves as an unparalleled gateway to complex, multi-targeted kinase inhibitors.
References
-
Title : Product Index - 1-Ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine | Source : AA Blocks | URL : [Link]
-
Title : 1-Ethyl-4-nitro-1H-pyrazole (CID 12565213) | Source : PubChem, National Institutes of Health (NIH) | URL :[Link]
- Title: US10889586B2 - Multi-kinase inhibitor compound, and crystal form and use thereof | Source: Google Patents | URL
- Title: CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain | Source: Google Patents | URL
